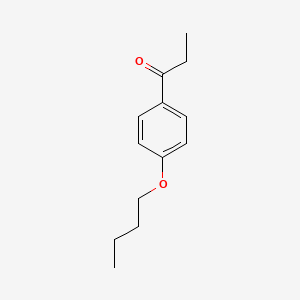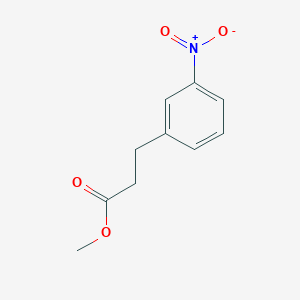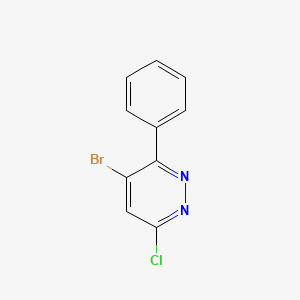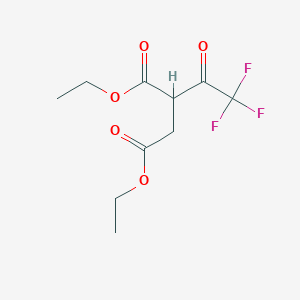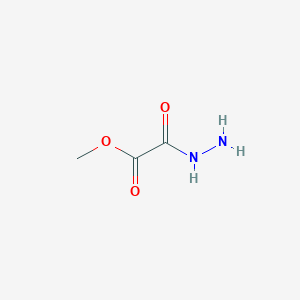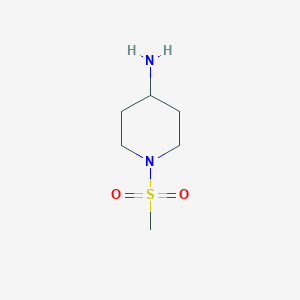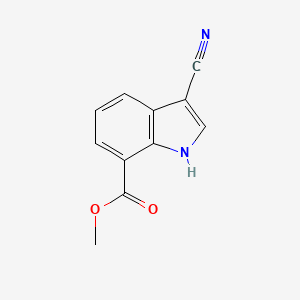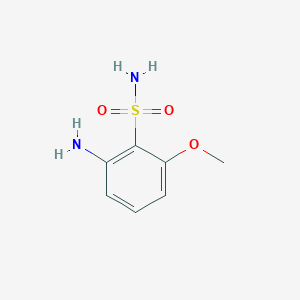![molecular formula C9H12BrNO B1280507 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol CAS No. 251326-32-6](/img/structure/B1280507.png)
2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol is a chemical of interest in the field of medicinal chemistry, particularly for its potential use in the synthesis of pharmacologically active molecules. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related compounds, such as the stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, has been described in the literature. These compounds serve as intermediates for the synthesis of S1P1 receptor agonists. A scalable synthesis method has been developed to produce these isomers in gram quantities with high enantiomeric and diastereomeric excesses, demonstrating the potential for efficient synthesis of complex bromophenyl-containing compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol can be intricate, as evidenced by the crystal structure of 1,2-bis(2-aminophenoxy)ethane. This compound exhibits intermolecular interactions between amine groups and oxygen atoms of neighboring molecules, as well as weak C-H...O hydrogen-bonding interactions. Such structural features are important for understanding the reactivity and interaction potential of bromophenyl compounds .
Chemical Reactions Analysis
Chemical reactions involving bromophenyl moieties can be complex. For instance, 2-hydroxy-2-methylpropiophenone undergoes multiple arylation reactions with aryl bromides in the presence of a palladium catalyst, leading to successive C-C and C-H bond cleavages. This indicates that bromophenyl compounds can participate in palladium-catalyzed cross-coupling reactions, which could be relevant for the modification of 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol are not directly reported in the provided papers, the properties of structurally related compounds can offer some insights. The presence of bromine suggests that the compound would have significant molecular weight and could be reactive in electrophilic aromatic substitution reactions. The aminoethanol moiety could contribute to the compound's solubility in polar solvents and its potential for forming hydrogen bonds, affecting its boiling point, melting point, and solubility .
Wissenschaftliche Forschungsanwendungen
Metabolism and Biochemical Pathways
The compound has been studied for its metabolic pathways and biochemical interactions. For instance, in a study of the metabolism of a similar compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats, various metabolites were identified, suggesting the presence of multiple metabolic pathways. This implies that similar bromophenyl compounds might undergo complex metabolic transformations involving pathways like deamination and subsequent reduction or oxidation processes (Kanamori et al., 2002).
Chemical Synthesis and Modification
Chemical synthesis and modification of bromophenyl compounds are crucial for their application in various fields. The synthesis of tertiary amino alcohols, which can be considered as Trihexyphenidyl analogs, was achieved by reacting 1-(4-bromophenyl)-3-morpholino-2-phenylpropan-1-one with Grignard compounds, highlighting the versatility of bromophenyl compounds in chemical synthesis (Isakhanyan et al., 2008).
DNA Interaction and Drug Development
Bromophenyl compounds have also been investigated for their interactions with biological macromolecules and potential drug development applications. A study synthesized Schiff base ligand derived from 2,6-diaminopyridine and investigated its DNA binding properties along with its metal complexes, suggesting its suitability as a drug candidate (Kurt et al., 2020).
Molecular Structure and Analysis
Understanding the molecular structure and bonding patterns of bromophenyl compounds is fundamental for their application in scientific research. For instance, the hydrogen-bonding patterns in enaminones, which are closely related to bromophenyl compounds, were characterized, providing insights into the molecular interactions and stability of such compounds (Balderson et al., 2007).
Computational Chemistry and Simulation Studies
Bromophenyl compounds have been the subject of computational chemistry and simulation studies to predict their properties and interactions. For example, quantum chemical and molecular dynamics simulation studies were conducted on certain bromophenyl derivatives to predict their corrosion inhibition performances on iron, demonstrating the compound's potential in material science applications (Kaya et al., 2016).
Eigenschaften
IUPAC Name |
2-[(2-bromophenyl)methylamino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c10-9-4-2-1-3-8(9)7-11-5-6-12/h1-4,11-12H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTOOAFMQJAGTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)
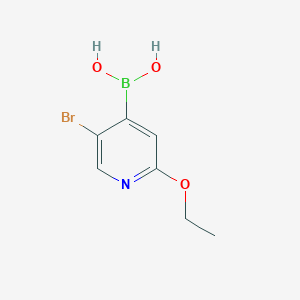
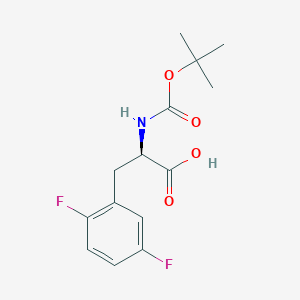

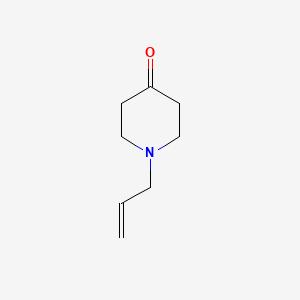
![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)
